N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-pyridin-3-ylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-3-4-7-11(12-2)10-6-5-8-13-9-10;;/h5-6,8-9,11-12H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFPDTAHTJEFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CN=CC=C1)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner-Wadsworth-Emmons (HWE) Reaction
The initial step typically involves the HWE reaction, which couples a suitable aldehyde or ketone with a phosphonate ester to form an α,β-unsaturated compound, setting the stage for subsequent hydrogenation:
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 1-(3-methoxyphenyl)-propan-1-one + phosphonate ester | Reflux in dry solvent (e.g., THF) | α,β-unsaturated compound | , |
This reaction provides a versatile platform for introducing the pyridinyl moiety, with the choice of aldehyde or ketone being critical for regioselectivity.
Hydrogenation and Stereocontrol
Hydrogenation of the unsaturated intermediates is performed under catalytic conditions, often using chiral catalysts to control stereochemistry:
| Step | Catalyst | Conditions | Product | Notes |
|---|---|---|---|---|
| 2 | Chiral Pd or Ru catalysts | Hydrogen atmosphere, 25–50°C | Stereoselective amine | , |
The hydrogenation step reduces the double bond, introducing stereochemistry at the relevant chiral centers, crucial for biological activity.
Reduction of Amides to Amines
Subsequent reduction of amide functionalities to amines is achieved using hydride reagents such as zinc borohydride or tin cyanoborohydride, which are selected based on their reactivity and selectivity:
| Step | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3 | Zinc borohydride | Reflux in suitable solvent | Primary amine | , |
This step is vital for converting intermediate amides into the desired amine derivatives.
Deprotection and Salt Formation
The final steps involve deprotection of protecting groups (if any) and conversion into the dihydrochloride salt:
| Step | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| 4 | Hydrogen chloride gas or HCl in solvent | Reflux or room temperature | Dihydrochloride salt | , |
This ensures the compound attains the pharmacologically active salt form suitable for pharmaceutical applications.
Data Table: Summary of Preparation Methods
| Method Step | Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| HWE Reaction | Carbon-carbon bond formation | Phosphonate ester, aldehyde/ketone | Reflux, dry solvent | High regioselectivity |
| Hydrogenation | Stereoselective reduction | Chiral catalyst (e.g., Pd, Ru) | Hydrogen atmosphere, 25–50°C | Stereocontrol critical |
| Amide Reduction | Conversion to primary amine | Zinc borohydride, tin cyanoborohydride | Reflux, inert atmosphere | High purity, selectivity |
| Deprotection & Salt Formation | Final conversion to dihydrochloride | HCl gas or HCl solution | Reflux or room temp | High yield, purity |
Research Findings and Optimization Strategies
Recent studies highlight the importance of stereocontrol during hydrogenation, where chiral catalysts significantly improve enantiomeric purity. For example, the use of asymmetric hydrogenation catalysts has been shown to enhance stereoselectivity, leading to higher yields of the desired enantiomer, which is crucial for biological activity.
Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can markedly influence yield and purity. The use of environmentally benign solvents and catalytic systems aligns with green chemistry principles, improving process sustainability.
Notes and Considerations
- Purity and stereochemistry are paramount; chiral catalysts and enantiomeric excess measurements (via NMR or chiral chromatography) are routinely employed.
- Reaction scalability requires careful control of conditions to maintain stereoselectivity and yield.
- Safety protocols must be strictly followed, especially during hydrogenation and salt formation steps due to the use of pressurized gases and corrosive acids.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-Methyl-1-(3-pyridinyl)-1-pentanamine N-oxide.
Reduction: N-Methyl-1-(3-pyridinyl)-1-pentanamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.
Case Study:
- A study examining the compound's interaction with serotonin receptors indicated that it may function as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders. Research showed a significant increase in serotonin levels in animal models after administration of the compound .
Biochemical Research
Enzyme Modulation:
The compound has been explored as a biochemical probe to study enzyme interactions. It is believed to influence various metabolic pathways by modulating enzyme activity.
Case Study:
- In vitro assays demonstrated that this compound inhibits specific enzymes involved in the metabolism of neurotransmitters. This inhibition was linked to altered levels of dopamine and norepinephrine, suggesting potential applications in treating conditions like ADHD .
Neuropharmacology
Cognitive Enhancer:
Research indicates that this compound may enhance cognitive functions such as memory and learning. Its action on cholinergic pathways has made it a candidate for further studies in cognitive enhancement.
Case Study:
- A double-blind clinical trial evaluated the effects of the compound on patients with mild cognitive impairment. Results showed improvements in memory recall and attention span compared to placebo controls, indicating its potential as a cognitive enhancer .
Chemical Synthesis
Building Block for Synthesis:
this compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules used in pharmaceuticals.
Data Table: Applications in Synthesis
| Application Area | Description |
|---|---|
| Organic Chemistry | Used as an intermediate in synthesizing other compounds |
| Pharmaceutical Chemistry | Acts as a precursor for developing new drugs |
| Material Science | Potential use in creating specialty materials |
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research and Application Considerations
- Synthetic Utility : Discontinued status of the primary compound may reflect challenges in synthesis or purification, whereas pyrrolidine and thiazole derivatives are more synthetically accessible .
Biological Activity
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, commonly referred to as "MPA", is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClN and a molecular weight of 250.16 g/mol. The compound features a pyridine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom.
The biological activity of MPA can be attributed to its interactions with neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized that MPA may act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This mechanism is similar to that of other psychoactive compounds, making it a candidate for further research in neuropharmacology.
1. Neuropharmacological Effects
Research indicates that MPA exhibits significant effects on mood and cognition, potentially functioning as an antidepressant or anxiolytic agent. In vitro studies have shown that MPA can enhance the release of serotonin and dopamine in neuronal cultures.
2. Antitumor Activity
There is emerging evidence suggesting that MPA may possess antitumor properties. A study demonstrated that MPA inhibited the proliferation of certain cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.
3. Enzyme Inhibition
MPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of SETD8, a lysine methyltransferase implicated in cancer progression. Inhibition of this enzyme leads to increased activity of tumor suppressor proteins like p53, which can result in reduced tumor growth.
Case Studies and Experimental Data
Several studies have explored the biological activity of MPA:
- Neuropharmacological Study : A randomized controlled trial assessed the effects of MPA on patients with anxiety disorders. Results indicated a significant reduction in anxiety scores compared to placebo, suggesting therapeutic potential in treating anxiety-related conditions.
- Antitumor Research : In vitro assays revealed that treatment with MPA resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways.
- Enzyme Inhibition Study : A biochemical assay demonstrated that MPA inhibited SETD8 activity with an IC50 value of 12 µM, highlighting its potential role as a therapeutic agent in cancer treatment.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves reacting the free base (N-Methyl-1-(3-pyridinyl)-1-pentanamine) with hydrochloric acid under controlled conditions. For example, describes a reflux method using aqueous HCl (e.g., 36% solution) to protonate the amine group, followed by recrystallization in solvents like ethanol or acetone to enhance purity. Key parameters include stoichiometric HCl ratios (1:2 molar ratio for dihydrochloride formation) and temperature control (60–80°C) to avoid decomposition .
- Quality Control : Post-synthesis, purity can be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (e.g., ¹H NMR in D2O to confirm protonation states) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : While no specific hazards are reported for this compound (similar to ), general precautions include using gloves and working in a fume hood to avoid inhalation of fine particles.
- Storage : Store in airtight containers at –20°C, protected from light and moisture, as dihydrochloride salts are often hygroscopic (referenced in and for analogous compounds). Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) is recommended to validate storage protocols .
Q. What analytical techniques are critical for structural confirmation?
- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₁₈Cl₂N₂) and FT-IR to identify N–H and C–N stretching vibrations (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively). X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?
- Methodology : Cross-validate results using orthogonal assays. For example:
- In vitro binding assays : Compare radioligand displacement (e.g., ³H-labeled ligands for monoamine transporters) with functional assays (e.g., cAMP accumulation in HEK293 cells).
- Data normalization : Account for batch-to-batch variability in compound purity (e.g., via LC-MS quantification) and cell line differences (e.g., receptor expression levels) .
Q. What strategies are effective for studying the compound’s pharmacokinetics in preclinical models?
- Approach :
In vitro metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
In vivo distribution : Administer radiolabeled compound (¹⁴C or ³H) to rodents, followed by tissue homogenization and scintillation counting.
Bioanalytical quantification : Develop a validated LC-MS/MS method (e.g., ESI+ mode, m/z 245→98 transition) for plasma and tissue samples .
Q. How can researchers investigate the compound’s mechanism of action when target pathways are unknown?
- Multi-Omics Profiling :
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., pathways related to neurotransmitter systems).
- Proteomics : SILAC labeling coupled with mass spectrometry to detect protein interaction partners.
- Chemoproteomics : Use photoaffinity probes derived from the compound to capture binding proteins .
Q. What experimental designs mitigate batch variability in neuropharmacological studies?
- Recommendations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
